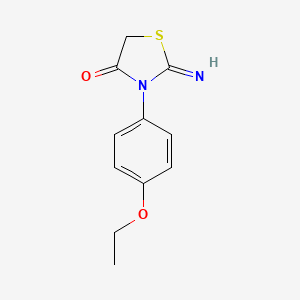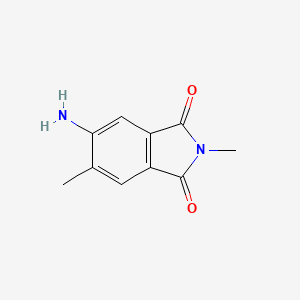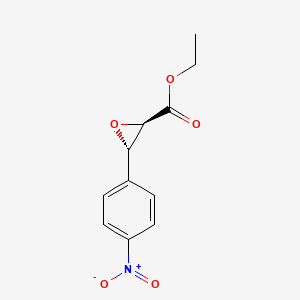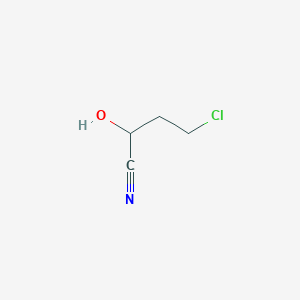
4-Chloro-2-hydroxybutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-hydroxybutanenitrile is an organic compound with the molecular formula C4H6ClNO. It is a versatile building block in organic synthesis, particularly valued for its role in the production of various pharmaceuticals and fine chemicals . The compound features a nitrile group (-CN) and a hydroxyl group (-OH) on a butane backbone, with a chlorine atom attached to the second carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chloro-2-hydroxybutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles. For example, the addition of hydrogen cyanide to an aldehyde or ketone yields this compound.
Biocatalytic Process: A cyanide-free biocatalytic process involves the selective ring scission of (±)-5-(chloromethyl)-4,5-dihydroisoxazole to synthesize chiral this compound.
Industrial Production Methods: Industrial production often employs the biocatalytic process due to its efficiency and reduced environmental impact. This method avoids the use of highly toxic cyanide, making it safer and more sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Sodium hydroxide (NaOH) and potassium cyanide (KCN) are typical reagents for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles and alcohols.
Aplicaciones Científicas De Investigación
4-Chloro-2-hydroxybutanenitrile has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of drugs such as L-carnitine and Atorvastatin.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-hydroxybutanenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
2-Hydroxybutanenitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-3-hydroxybutanenitrile: Has a hydroxyl group on the third carbon, leading to different reactivity and applications.
Uniqueness: 4-Chloro-2-hydroxybutanenitrile’s unique combination of functional groups (chlorine, hydroxyl, and nitrile) provides distinct reactivity patterns, making it particularly useful in the synthesis of pharmaceuticals and other fine chemicals .
Propiedades
Número CAS |
55980-87-5 |
|---|---|
Fórmula molecular |
C4H6ClNO |
Peso molecular |
119.55 g/mol |
Nombre IUPAC |
4-chloro-2-hydroxybutanenitrile |
InChI |
InChI=1S/C4H6ClNO/c5-2-1-4(7)3-6/h4,7H,1-2H2 |
Clave InChI |
LFLUXCGENSMZNV-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
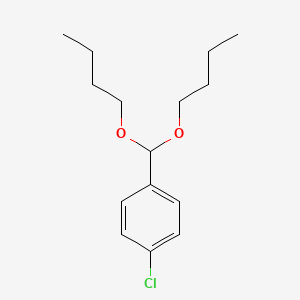

![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
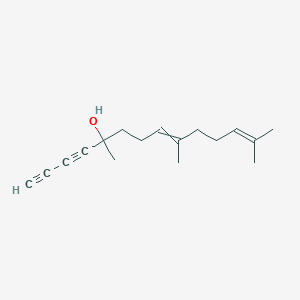
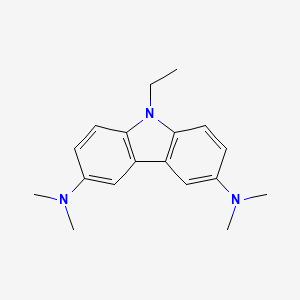
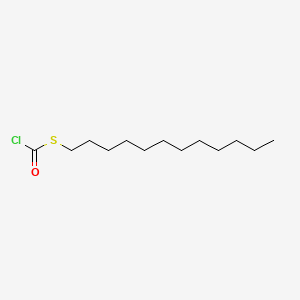
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
